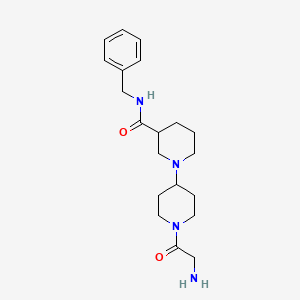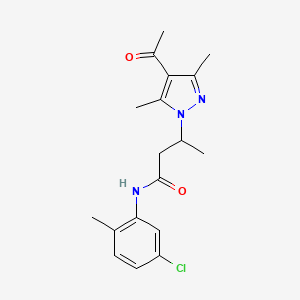![molecular formula C13H20N2O5S2 B5293078 N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide, commonly known as MPSS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. MPSS is a sulfonamide-based compound that has been synthesized using various methods, and it has been extensively studied for its biochemical and physiological effects.
作用机制
MPSS selectively inhibits the proteasome by binding to the active site of the enzyme. This leads to the accumulation of ubiquitinated proteins, which can result in cell death or other cellular responses. The proteasome is involved in the degradation of many cellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. Therefore, the inhibition of the proteasome by MPSS can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
MPSS has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. MPSS has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, MPSS has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
MPSS has several advantages for use in lab experiments. It is a highly selective inhibitor of the proteasome, which allows for the study of specific cellular processes that are regulated by the proteasome. MPSS has also been shown to have low toxicity in vitro, which makes it a useful tool for studying cellular processes without causing significant damage to cells. However, there are also limitations to the use of MPSS in lab experiments. It is a highly potent compound that can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of MPSS is a complex process that requires specialized equipment and expertise.
未来方向
There are many possible future directions for research on MPSS. One area of interest is the development of more selective proteasome inhibitors that can target specific subunits of the enzyme. Another area of interest is the study of the role of the proteasome in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the development of new methods for synthesizing MPSS and related compounds could lead to the discovery of novel compounds with unique properties and mechanisms of action. Overall, the study of MPSS and its effects on cellular processes has the potential to lead to new insights into the regulation of cellular processes and the development of new therapies for a wide range of diseases.
合成方法
The synthesis of MPSS has been achieved using various methods, including the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a base. Another method involves the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a Lewis acid catalyst. The synthesis of MPSS is a complex process that requires careful control of the reaction conditions to produce a high yield of the desired product.
科学研究应用
MPSS has been extensively used in scientific research due to its unique properties and mechanism of action. It has been used as a tool for studying protein degradation pathways, as it can selectively inhibit the proteasome, a key enzyme involved in protein degradation. MPSS has also been used as a chemical probe for studying the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
属性
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-14(21(3,16)17)12-10-11(6-7-13(12)20-2)22(18,19)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXVUZIXPYAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0139397.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

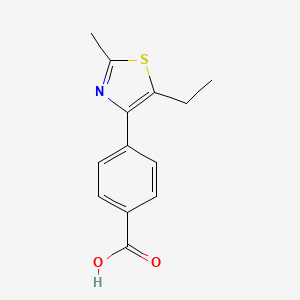
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
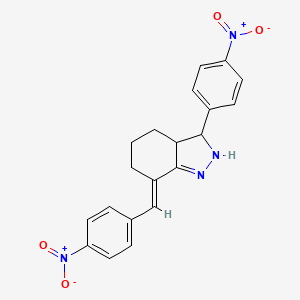
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)
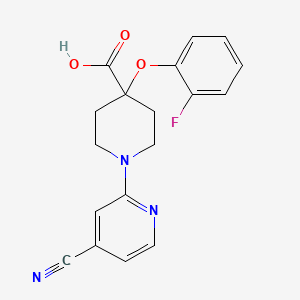
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
